Dabigatran etexilate
Overview
Description
Dabigatran etexilate is a synthetic, oral anticoagulant used primarily for the prevention of stroke and systemic embolism in patients with non-valvular atrial fibrillation. It is also used for the treatment and prevention of deep vein thrombosis and pulmonary embolism. This compound is a prodrug that is converted in the body to dabigatran, a direct thrombin inhibitor .
Mechanism of Action
Target of Action
The primary target of Dabigatran is thrombin, a plasma serine protease that plays a central role in coagulation and hemostasis . Thrombin is the main effector protease in the blood coagulation cascade .
Mode of Action
Dabigatran works by reversibly binding to the active site on the thrombin molecule, preventing thrombin-mediated activation of coagulation factors . Furthermore, Dabigatran can inactivate thrombin even when thrombin is fibrin-bound; it reduces thrombin-mediated inhibition of fibrinolysis and, therefore, may enhance fibrinolysis .
Biochemical Pathways
Dabigatran affects the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot. By inhibiting thrombin, Dabigatran prevents the conversion of fibrinogen to fibrin, a key step in clot formation . This action impairs the clotting process and acts as an anticoagulant .
Pharmacokinetics
Dabigatran has a predictable pharmacokinetic profile, allowing for a fixed-dose regimen without the need for coagulation monitoring . In healthy volunteers, peak plasma concentrations of Dabigatran are reached approximately 2 hours after oral administration . The elimination half-life is 12 to 14 hours, with clearance predominantly occurring via renal excretion of unchanged drug .
Result of Action
The result of Dabigatran’s action is a reduction in the risk of venous thromboembolic events or stroke in patients with recent elective hip or knee replacement surgery and atrial fibrillation . In a meta-analysis of 7 different studies, there was no benefit of Dabigatran over warfarin in preventing ischemic stroke; however, Dabigatran was associated with a lower hazard for intracranial bleeding compared with warfarin, but also had a higher risk of gastrointestinal bleeding relative to warfarin .
Action Environment
The action of Dabigatran can be influenced by environmental factors such as diet. For instance, fatty foods delay the intestinal absorption of Dabigatran, although the bioavailability of the drug is unaffected . Furthermore, the pharmacokinetic profile of Dabigatran is consistent across a broad range of different patient populations and is unaffected by gender, body weight, ethnic origin, obesity, and mild-to-moderate hepatic impairment .
Biochemical Analysis
Biochemical Properties
It is known that Dabigatran is a direct thrombin inhibitor
Cellular Effects
It is known to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of Dabigatran involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of Dabigatran can vary with different dosages in animal models
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dabigatran etexilate involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the Benzimidazole Core: This involves the condensation of 2-aminobenzimidazole with appropriate aldehydes or ketones under acidic conditions.
Introduction of the Pyridine Moiety: This step typically involves a nucleophilic substitution reaction where a pyridine derivative is introduced.
Esterification: The final step involves esterification to form the etexilate ester, which enhances the oral bioavailability of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions and yields, as well as purification techniques like crystallization and chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Dabigatran etexilate undergoes several types of chemical reactions, including:
Hydrolysis: The prodrug is hydrolyzed in the body to release the active form, dabigatran.
Oxidation and Reduction: While this compound itself is relatively stable, its metabolites can undergo oxidation and reduction reactions.
Substitution Reactions: The benzimidazole and pyridine moieties can participate in substitution reactions under specific conditions.
Common Reagents and Conditions
Hydrolysis: Typically occurs in the presence of esterases in the body.
Oxidation: Can be carried out using oxidizing agents like hydrogen peroxide or under enzymatic conditions.
Reduction: Often involves reducing agents like sodium borohydride.
Major Products
The major product of hydrolysis is dabigatran, which is the active anticoagulant. Other metabolites include various oxidized and reduced forms of dabigatran .
Scientific Research Applications
Dabigatran etexilate has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study prodrug activation and drug delivery systems.
Biology: Helps in understanding the mechanisms of blood coagulation and the role of thrombin.
Medicine: Extensively studied for its efficacy and safety in preventing thromboembolic events.
Comparison with Similar Compounds
Similar Compounds
Comparison
- Mechanism of Action : While dabigatran is a direct thrombin inhibitor, rivaroxaban, apixaban, and edoxaban are direct factor Xa inhibitors.
- Bioavailability : Dabigatran etexilate has lower oral bioavailability compared to the other compounds, which are more readily absorbed.
- Metabolism : Dabigatran is primarily excreted unchanged, whereas the other compounds undergo significant hepatic metabolism .
This compound stands out due to its unique mechanism of action and its role as a prodrug, which offers distinct pharmacokinetic properties compared to other anticoagulants.
Properties
Key on ui mechanism of action |
Hemostasis is a complex process that balances coagulation to prevent excessive thrombus formation or excessive bleeding. Central to the coagulation process is the serine protease thrombin (FIIa), which is synthesized as inactive prothrombin (FII) and subsequently activated by FXa/FVa, leading to a positive feedback loop and the production of large quantities of thrombin; once enough thrombin is formed, it cleaves soluble fibrinogen to form insoluble fibrin fibres that, together with aggregated platelets, form a clot. Although beneficial in wound healing, aberrant thrombus formation can lead to serious health consequences. Dabigatran is a univalent reversible direct thrombin inhibitor (DTI) that competitively inhibits thrombin with a Ki of 4.5 ± 0.2 nmol/L. Furthermore, the reversible nature of the inhibition is believed to allow for some normal physiological thrombin function, which may help alleviate some adverse effects associated with anticoagulation therapy. In addition, dabigatran has several glucuronidated metabolites, all of which have been shown to possess _in vitro_ activity similar to the parent compound. In addition to a direct effect on thrombin activity, dabigatran has also been shown to inhibit platelet aggregation, another step in the coagulation pathway. However, the mechanism remains unclear as dabigatran inhibits platelet aggregation stimulated by thrombin and von Willebrand factor (vWF), but not by other pathways such as ADP- or thromboxane A2-induced aggregation. |
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CAS No. |
211915-06-9 |
Molecular Formula |
C34H41N7O5 |
Molecular Weight |
627.7 g/mol |
IUPAC Name |
ethyl 3-[[2-[[4-[(E)-N'-hexoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate |
InChI |
InChI=1S/C34H41N7O5/c1-4-6-7-10-21-46-34(44)39-32(35)24-12-15-26(16-13-24)37-23-30-38-27-22-25(14-17-28(27)40(30)3)33(43)41(20-18-31(42)45-5-2)29-11-8-9-19-36-29/h8-9,11-17,19,22,37H,4-7,10,18,20-21,23H2,1-3H3,(H2,35,39,44) |
InChI Key |
KSGXQBZTULBEEQ-UHFFFAOYSA-N |
SMILES |
CCCCCCOC(=O)N=C(C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OCC)C4=CC=CC=N4)N |
Isomeric SMILES |
CCCCCCOC(=O)/N=C(\C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OCC)C4=CC=CC=N4)/N |
Canonical SMILES |
CCCCCCOC(=O)N=C(C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OCC)C4=CC=CC=N4)N |
Appearance |
Solid powder |
melting_point |
180 °C |
physical_description |
Solid |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
1.8mg/ml, partly soluble |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BIBR 953; BIBR-953; BIBR953; Dabigatran Etexilate; Pradaxa and Prazaxa |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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